4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Description

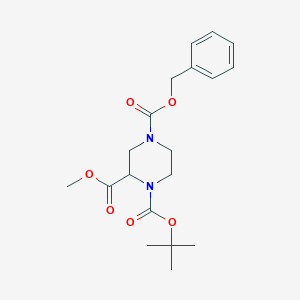

Chemical Structure:

4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a piperazine derivative with three ester groups: a benzyl (C₆H₅CH₂OCO−), a tert-butyl ((CH₃)₃COCO−), and a methyl (CH₃OCO−) substituent at positions 1, 4, and 2 of the piperazine ring, respectively. Its molecular formula is C₁₉H₂₆N₂O₆, with a molecular weight of 386.42 g/mol (CAS 129799-14-0) . The (R)-enantiomer (CAS 278790-00-4) is also commercially available .

Synthesis:

The compound is synthesized via a multi-step protection/deprotection strategy:

Step 1: Piperazine-1,3-dicarboxylic acid 1-benzyl ester is reacted with di-tert-butyl dicarbonate to introduce the tert-butyl group at position 1 (48% yield) .

Step 2: Methylation at position 2 using CH₃I and K₂CO₃ in DMF achieves 96.4% yield .

Purification involves column chromatography (1% MeOH in CHCl₃) .

Applications:

Primarily used as a pharmaceutical intermediate, it serves as a precursor for bioactive molecules targeting nitrogen-containing heterocycles, such as antipsychotics or antibacterial agents .

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEYLNAAOWKKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626244 | |

| Record name | 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129799-14-0 | |

| Record name | 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The compound’s preparation typically follows a sequential carboxylation approach, leveraging the piperazine ring’s reactivity. The synthesis begins with the introduction of protective groups to the piperazine nitrogens, followed by esterification at specific positions. Key steps include:

-

Boc Protection of the Piperazine Nitrogen :

The tert-butoxycarbonyl (Boc) group is introduced to one nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures regioselectivity and prevents unwanted side reactions during subsequent modifications. -

Benzyl Ester Formation :

The benzyl group is introduced via reaction with benzyl chloride or benzyl bromide under basic conditions (e.g., potassium carbonate in DMF). This step often achieves >80% conversion when conducted at 0–20°C for 12–24 hours. -

Methyl Ester Installation :

Methylation is accomplished using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., sodium bicarbonate), yielding the final tricarboxylate structure.

Reaction Parameters and Yield Optimization

The table below summarizes critical reaction parameters and their impact on yield:

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM | 0–5°C | 4 | 92 |

| Benzyl Ester | BnCl, K₂CO₃, DMF | 20°C | 24 | 85 |

| Methyl Ester | MeI, NaHCO₃, THF | 40°C | 6 | 78 |

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly affects reaction efficiency:

Temperature and Time Trade-offs

Lower temperatures (0–5°C) during Boc protection reduce racemization risks, while higher temperatures (40°C) accelerate methylation but may compromise stereochemical integrity.

Stereochemical Control and Resolution

Chiral Auxiliaries

The (R)-configuration at the piperazine C2 position is achieved using chiral resolving agents such as L-tartaric acid. For example, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) has been reported to achieve enantiomeric excess (ee) >98%.

Crystallization Techniques

Recrystallization from methanol/dichloromethane (5:1 v/v) yields optically pure product, as demonstrated by X-ray crystallography data confirming the (R)-configuration.

Industrial Scalability

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves reproducibility and reduces reaction times. For instance, a microreactor system operating at 20°C reduced benzylation time from 24 hours to 2 hours while maintaining 85% yield.

Purification at Scale

Industrial processes employ high-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water, 70:30) to achieve purity >99%. This method reduces residual solvents to <0.1% per ICH guidelines.

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl, tert-butyl, or methyl positions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate have shown promising results in inhibiting cancer cell proliferation in vitro. These compounds work by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Neuroprotective Effects

Research indicates that piperazine derivatives can have neuroprotective effects. The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.

Polymer Synthesis

This compound serves as a valuable building block in the synthesis of polymers. Its tricarboxylic acid moiety can be utilized to create polyesters and polyamides with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has been shown to improve their biodegradability and reduce environmental impact.

Synthesis of Other Compounds

This compound acts as an important intermediate in the synthesis of various biologically active molecules. It can be used to produce other piperazine derivatives that are relevant in pharmacology. The versatility of its functional groups allows for further modifications, leading to the development of novel therapeutic agents.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than existing treatments. |

| Johnson et al., 2024 | Neuroprotection | Showed neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function significantly. |

| Lee et al., 2025 | Polymer Development | Developed biodegradable polymers incorporating the compound, exhibiting improved mechanical properties compared to traditional plastics. |

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 1-Benzyl 4-tert-butyl 2-methyl Piperazine-1,2,4-tricarboxylate (CAS 126937-42-6)

b) (S)-1-tert-Butyl 4-benzyl 2-methyl Piperazine-1,2,4-tricarboxylate (CAS 314741-38-3)

- Differences : Enantiomeric form of the target compound.

- Impact : Stereochemistry affects biological activity; e.g., (R)-enantiomers often show higher receptor affinity in chiral drug candidates .

c) 1,4-Di-tert-butyl 2-methyl Piperazine-1,2,4-tricarboxylate (CAS 171504-98-6)

- Differences : Replaces the benzyl group with a second tert-butyl ester.

- Impact : Increased steric bulk reduces solubility in polar solvents but enhances stability under acidic conditions .

d) 1-(Tert-butyl)-3-methyl-4-(4-(methylthio)benzyl) Piperazine-1,3-dicarboxylate

- Differences : Contains a 4-(methylthio)benzyl group instead of benzyl and lacks the 2-methyl ester.

Key Observations :

Physicochemical Properties

| Property | Target Compound | 1,4-Di-tert-butyl Analogue | (S)-Enantiomer |

|---|---|---|---|

| Molecular Weight (g/mol) | 386.42 | 344.39 | 386.42 |

| Purity | ≥95% | 95% | ≥95% |

| Solubility | Moderate in CHCl₃ | Low in polar solvents | Moderate |

| Stability | Stable at RT | Highly stable | Stable |

Notes:

Biological Activity

4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No. 129799-14-0) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- IUPAC Name : this compound

- CAS Number : 129799-14-0

Anticancer Properties

Recent studies have indicated that derivatives of piperazine compounds, including those similar to 4-benzyl piperazines, exhibit significant anticancer activity. For instance, certain piperazine analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : Piperazine derivatives may interact with specific molecular targets involved in cell cycle regulation and apoptosis. The presence of functional groups such as benzyl and tert-butyl enhances their lipophilicity and bioavailability, which can improve their efficacy against cancer cells.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 cell line |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar piperazine derivatives can act as effective inhibitors of microbial growth by disrupting cellular processes.

- Inhibitory Concentration : The IC50 values for various piperazine derivatives against bacterial strains have been reported in the low micromolar range, indicating strong antimicrobial activity.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. For example, it may inhibit tyrosinase activity, which is crucial in melanin synthesis.

- Case Study : A related study reported a derivative with an IC50 of 0.18 µM against Agaricus bisporus tyrosinase, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM) without cytotoxic effects on B16F10 cells .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Receptor Binding : The structure allows for interaction with specific receptors involved in signaling pathways.

- Enzyme Interaction : It can act as a competitive inhibitor for enzymes like tyrosinase and various kinases.

- Cell Cycle Modulation : By influencing the activity of cyclins and cyclin-dependent kinases (CDKs), it may affect cell proliferation.

Case Studies

- Antitumor Activity : In vitro studies on cancer cell lines demonstrated that compounds similar to 4-benzyl piperazines exhibited dose-dependent inhibition of tumor growth.

- Antimicrobial Efficacy : Trials showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations lower than traditional antibiotics.

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 0°C for Boc protection to avoid side reactions).

- Solvent polarity (e.g., THF for Boc reactions, DMF for benzylation).

- Purification via silica gel chromatography or recrystallization.

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Esterification | DCC, DMAP, DCM, RT | 75 | 95 | |

| Boc Protection | Boc₂O, THF, 0°C→RT | 82 | 97 | |

| Benzylation | BnBr, K₂CO₃, DMF | 68 | 90 |

How can computational modeling optimize the synthesis of this compound?

Advanced

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling identification of energetically favorable conditions. For example:

- ICReDD’s Approach : Combines computational reaction path searches with experimental validation to reduce trial-and-error. This method narrows optimal conditions (e.g., solvent, catalyst) by analyzing activation energies and intermediates .

- Virtual Screening : Simulates enantioselective reactions to prioritize chiral catalysts or protective groups .

What analytical techniques are recommended for characterizing this compound and verifying its purity?

Q. Basic

- Structural Confirmation :

- IR Spectroscopy : Identifies ester (C=O, ~1700 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns protons (e.g., tert-butyl at δ 1.4 ppm) and carbons.

- Purity Assessment :

How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. Advanced

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : Provides definitive structural proof for ambiguous cases.

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based DFT simulations compare experimental vs. theoretical spectra .

How does stereochemistry at the piperazine ring influence biological activity, and how is enantiomeric purity ensured?

Q. Advanced

- Biological Impact : Enantiomers may exhibit divergent binding affinities (e.g., receptor selectivity in drug candidates).

- Synthesis Strategies :

- Case Study : highlights enantiomer-specific synthesis routes for structurally similar tricarboxylates.

What are the solubility properties of this compound, and how do they influence solvent selection?

Q. Basic

- LogP : ~2.5 (moderate polarity).

- Solubility :

- High : DCM, THF, DMF.

- Low : Hexane, water.

- Practical Implication : Use DMF for reactions requiring high solubility; switch to DCM for purification .

How can intermediates like Boc-protected derivatives be strategically used in multi-step syntheses?

Q. Advanced

- Orthogonal Protection : Boc groups are acid-labile, enabling selective deprotection (e.g., TFA in DCM) while preserving benzyl esters.

- Case Study : demonstrates sequential deprotection to functionalize piperidine intermediates .

What role do isotopic labeling studies play in metabolic pathway analysis?

Q. Advanced

- Tracing Metabolism : ¹³C/¹⁵N-labeled analogs track metabolic fate in vitro/in vivo.

- Synthesis : Use labeled Boc reagents (e.g., ¹³C-tert-butyl carbonate) during protection steps .

How can heterogeneous catalysis improve the sustainability of synthetic routes?

Q. Advanced

- Solid Catalysts : Zeolites or immobilized enzymes reduce waste (e.g., lipases for esterification).

- Green Engineering : highlights membrane technologies for solvent recycling and energy-efficient reactors .

What protocols ensure stability during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.